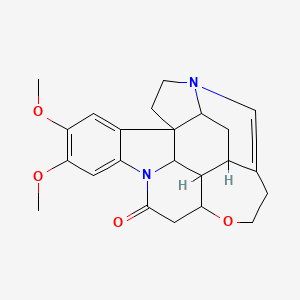
Neobrucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neobrucine is a derivative of brucine, an alkaloid extracted from the seeds of the Strychnos nux-vomica tree. Brucine and its derivatives, including this compound, have been studied for their pharmacological properties, including analgesic, anti-inflammatory, and antitumor activities .
Preparation Methods
Neobrucine can be synthesized from brucine through various chemical reactions. One notable method involves the trifluoromethylation of brucine using a homoleptic nickel catalyst [Ni(CF3)4]2−. This process is stereoselective and involves the isomerization of the alkenyl double bond in brucine, leading to the formation of trifluoromethylated this compound . The reaction conditions typically include the use of Umemoto II reagent and a high-valent nickel (IV) complex .
Chemical Reactions Analysis
Neobrucine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its pharmacological properties.
Substitution: this compound can undergo substitution reactions, where specific atoms or groups in the molecule are replaced by others.
Common reagents used in these reactions include nickel catalysts, Umemoto II reagent, and other specialized chemicals. The major products formed from these reactions are typically derivatives of this compound with altered pharmacological properties .
Scientific Research Applications
Chemistry: Neobrucine and its derivatives are used as intermediates in the synthesis of more complex molecules.
Biology: this compound has shown potential as an anti-inflammatory and analgesic agent in biological studies.
Mechanism of Action
The mechanism of action of neobrucine involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to certain receptors and enzymes, modulating their activity. This can lead to various pharmacological effects, such as pain relief, anti-inflammatory responses, and inhibition of tumor growth . The exact molecular targets and pathways involved are still under investigation, but they likely include key proteins and signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Neobrucine is similar to other brucine derivatives, such as trifluoromethylated brucine and neostrychnine. it is unique in its specific chemical structure and pharmacological properties. Compared to brucine, this compound has a trifluoromethyl group that enhances its pharmacological activity and reduces its toxicity . Other similar compounds include:
Brucine: The parent compound from which this compound is derived.
Neostrychnine: Another derivative of brucine with distinct pharmacological properties.
This compound’s uniqueness lies in its enhanced pharmacological activity and reduced toxicity compared to its parent compound and other derivatives .
Properties
CAS No. |
60606-95-3 |
|---|---|
Molecular Formula |
C23H26N2O4 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
10,11-dimethoxy-3,4a,5,5a,7,8,13a,15,15a,15b-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one |
InChI |
InChI=1S/C23H26N2O4/c1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18/h8-9,11,13,18-19,21-22H,3-7,10H2,1-2H3 |
InChI Key |
BUQWXEFUPCTDBF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCCC6=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















